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molecular formula C7H11BrO B8568577 1-Bromo-4-[(prop-2-yn-1-yl)oxy]butane CAS No. 101339-72-4

1-Bromo-4-[(prop-2-yn-1-yl)oxy]butane

Cat. No. B8568577
M. Wt: 191.07 g/mol
InChI Key: RWSPVSSMYPMYEG-UHFFFAOYSA-N
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Patent
US04908386

Procedure details

A mixture of 2-propyn-1-ol (10 g), 1,4-dibromobutane (60 ml), 50% aqueous sodium hydroxide (60 ml) and TAB (2 g) was stirred vigorously overnight. Water (250 ml) was added and the mixture was extracted with ether (2×200 ml). The organic extracts were dried and concentrated to a yellow oil which was purified by FCC eluting with H→H/ER (19:1) to give the title compound as a colourless oil (19.7 g), t.l.c. (H-ER 19:1) Rf 0.37.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[C:2]#[CH:3].[Br:5][CH2:6][CH2:7][CH2:8][CH2:9]Br.[OH-].[Na+]>O>[Br:5][CH2:6][CH2:7][CH2:8][CH2:9][O:4][CH2:1][C:2]#[CH:3] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
60 mL
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred vigorously overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (2×200 ml)
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by FCC
WASH
Type
WASH
Details
eluting with H→H/ER (19:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCCCCOCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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